![molecular formula C14H16ClNO2 B15292509 Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)
Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride is a spirocyclic compound characterized by a unique structure where an indene and a piperidine ring are fused together
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride typically involves multi-component reactions. One common method includes the reaction of heterocyclic ketene aminals with bindone (generated from the self-condensation of 1,3-indandione) in the presence of malononitrile and p-toluenesulfonic acid as a catalyst under reflux conditions in ethanol . This method is advantageous due to its one-pot operation and straightforward isolation of the product.
Industrial Production Methods
Industrial production methods for spirocyclic compounds often involve scalable and environmentally benign processes. For example, the use of iron (III) trifluoroacetate as a Lewis acid catalyst in aqueous micellar media at ambient temperature has been reported for the synthesis of spiro-fused piperidines . This approach minimizes the use of hazardous solvents and reduces energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the synthesis of agrochemicals and functional materials
Wirkmechanismus
The mechanism of action of spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, thereby influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
- Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile
- Spiro[indeno[1,2-b]quinoxaline]
Uniqueness
Spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties such as enhanced stability and bioavailability. This makes it a valuable scaffold in drug design and other applications .
Eigenschaften
Molekularformel |
C14H16ClNO2 |
|---|---|
Molekulargewicht |
265.73 g/mol |
IUPAC-Name |
spiro[indene-3,4'-piperidine]-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H15NO2.ClH/c16-13(17)11-9-14(5-7-15-8-6-14)12-4-2-1-3-10(11)12;/h1-4,9,15H,5-8H2,(H,16,17);1H |
InChI-Schlüssel |
BWRSPGBZQISAPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12C=C(C3=CC=CC=C23)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene](/img/structure/B15292426.png)

![2-Azaspiro[4.5]decane-2-carboxamide](/img/structure/B15292448.png)
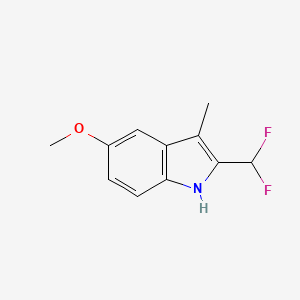

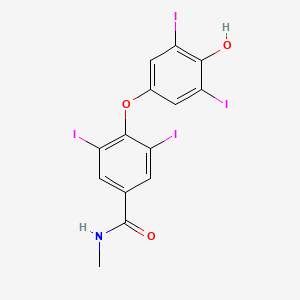
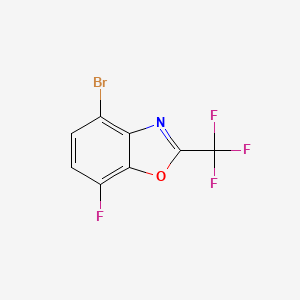
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
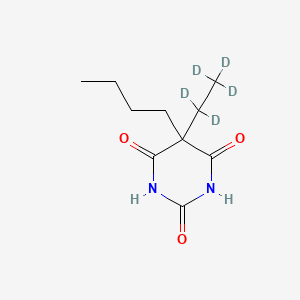
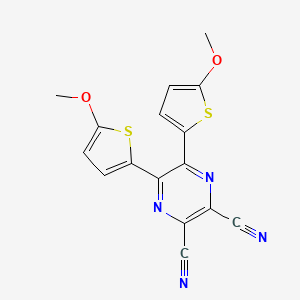


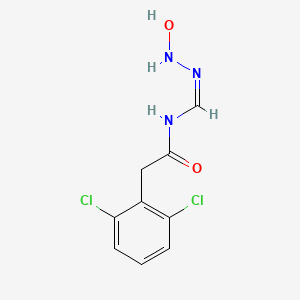
![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)
